3-(Carboxymethyl)pentanedioic acid

Description

The exact mass of the compound 3-(Carboxymethyl)pentanedioic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23786. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Carboxymethyl)pentanedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Carboxymethyl)pentanedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

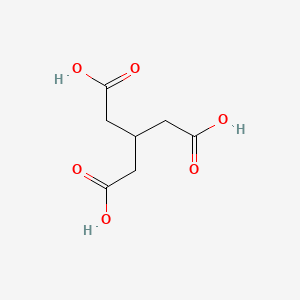

Structure

3D Structure

Properties

IUPAC Name |

3-(carboxymethyl)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O6/c8-5(9)1-4(2-6(10)11)3-7(12)13/h4H,1-3H2,(H,8,9)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKQMCAWQYSNKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CC(=O)O)CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40275679 | |

| Record name | 3-(carboxymethyl)pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57056-39-0 | |

| Record name | NSC23786 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(carboxymethyl)pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 3-(Carboxymethyl)pentanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(carboxymethyl)pentanedioic acid, a tricarboxylic acid with significant potential in chemical synthesis and as a scaffold for drug discovery. This document details its nomenclature, structural features, physicochemical properties, and its role as a metabolic influencer and potential therapeutic agent.

Core Chemical Identity

3-(Carboxymethyl)pentanedioic acid, also known by synonyms such as methanetriacetic acid and 3-carboxymethylglutaric acid, is a key organic compound.[1][2][3][4] Its structure features a central pentanedioic acid (glutaric acid) backbone with a carboxymethyl group attached to the third carbon.[5] This trifunctional nature makes it a versatile building block in organic synthesis.[5]

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | 3-(carboxymethyl)pentanedioic acid[3][6] |

| Synonyms | Methanetriacetic acid, 3-carboxymethylglutaric acid[1][2][3][4] |

| CAS Number | 57056-39-0[6][7] |

| Molecular Formula | C₇H₁₀O₆[6][8] |

| InChI Key | XYKQMCAWQYSNKA-UHFFFAOYSA-N[6] |

Physicochemical Properties

A summary of the key physicochemical properties of 3-(carboxymethyl)pentanedioic acid is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 190.15 g/mol | [6][7] |

| Melting Point | 127-128 °C | [2] |

| Boiling Point | 369.2 °C at 760 mmHg | [2] |

| Solubility | Soluble in water, alkali metals, hydroxyl-containing solvents, and C1-C4 alkyl solvents. | [1][7] |

| pKa (predicted) | 3.86 ± 0.10 | [4] |

| XLogP3 | -1.0 | [6] |

| Hydrogen Bond Donors | 3 | [6] |

| Hydrogen Bond Acceptors | 6 | [6] |

Spectroscopic and Structural Characterization

The elucidation of the molecular structure of 3-(carboxymethyl)pentanedioic acid relies on various spectroscopic techniques.

-

Mass Spectrometry (MS) : This technique is essential for determining the molecular weight and elemental composition. Electrospray ionization (ESI) is a suitable method for this non-volatile compound, which would be expected to be detected as a deprotonated molecule [M-H]⁻ in negative ion mode.[5]

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong, broad absorptions corresponding to the O-H stretching of the carboxylic acid groups, typically in the 3300-2500 cm⁻¹ region, and a strong C=O stretching absorption around 1700 cm⁻¹.[1]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of 3-(carboxymethyl)pentanedioic acid is not widely published, general synthetic strategies have been described. One common approach involves the hydrolysis of a cyanomethyl derivative of pentanedioic acid.[5] Another established method for preparing similar 3-substituted glutaric acids involves a one-pot reaction of diethyl malonate with a suitable substrate.[5]

A concise, two-step synthesis starting from fumaric acid has also been mentioned as a viable route for the analogous propane-1,2,3-tricarboxylic acid, suggesting a similar strategy could be adapted.[5]

Purification of the final product would typically involve recrystallization from a suitable solvent system, likely involving water due to the compound's polarity.

Biological and Biochemical Significance

3-(Carboxymethyl)pentanedioic acid and its derivatives are of interest to researchers in drug discovery due to their potential to interact with biological systems.

Role as a Metabolic Influencer

This compound can act as a metabolic inhibitor, with a particular focus on the citric acid (TCA) cycle.[1] Its structural similarity to TCA cycle intermediates allows it to potentially interact with enzymes within this pathway.

Farnesyltransferase Inhibition

Derivatives of pentanedioic acid have been identified as novel scaffolds for farnesyltransferase inhibitors (FTIs). Farnesyltransferase is a key enzyme involved in the post-translational modification of various proteins, including the Ras family of small GTPases, which are critical in cell signaling pathways and are often mutated in cancers.[9][10] By inhibiting farnesyltransferase, FTIs can prevent the membrane localization and subsequent activation of Ras, thereby disrupting downstream signaling pathways that promote cell proliferation and survival.[8][9]

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language.

Farnesyltransferase Signaling Pathway and Inhibition

Caption: Farnesyltransferase pathway and its inhibition.

Experimental Workflow for Farnesyltransferase Inhibitor Screening

References

- 1. 3-(Carboxymethyl)pentanedioic acid | 57056-39-0 | Benchchem [benchchem.com]

- 2. bioassaysys.com [bioassaysys.com]

- 3. bioassaysys.com [bioassaysys.com]

- 4. 3-(Carboxymethyl)-3-methylpentanedioic acid | C8H12O6 | CID 317420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Library Screening, In Vivo Confirmation, and Structural and Bioinformatic Analysis of Pentapeptide Sequences as Substrates for Protein Farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(Carboxymethyl)pentanedioic acid | C7H10O6 | CID 62382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(Carboxymethyl)pentanedioic acid | CymitQuimica [cymitquimica.com]

- 8. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

3-(Carboxymethyl)pentanedioic acid structural formula

An In-depth Technical Guide to 3-(Carboxymethyl)pentanedioic Acid

Authored by: Gemini AI

Publication Date: November 7, 2025

This technical guide provides a comprehensive overview of 3-(Carboxymethyl)pentanedioic acid, a significant compound in biochemical research and a versatile building block in organic synthesis. Known by several synonyms, most commonly as Propane-1,2,3-tricarboxylic acid or Tricarballylic acid, this molecule holds unique properties as an enzyme inhibitor and a chelating agent.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications, supplemented with experimental protocols and data visualizations.

Core Chemical Identity and Properties

3-(Carboxymethyl)pentanedioic acid is a tricarboxylic acid, a key feature that dictates its chemical behavior and biological activity.[1][4][5] It is structurally similar to citric acid, lacking only a hydroxyl group, which is fundamental to its role as a metabolic inhibitor.[1] Typically a white crystalline solid, it is soluble in water due to its polar carboxylic acid groups.[6][7]

Structural Formula

The IUPAC name, 3-(carboxymethyl)pentanedioic acid, is derived from its structure: a central pentanedioic acid (glutaric acid) backbone with a carboxymethyl (-CH₂COOH) group attached to the third carbon.[4]

Caption: 2D structural representation of the molecule.

Physicochemical and Identification Data

Quantitative data for 3-(Carboxymethyl)pentanedioic acid has been aggregated from various chemical databases for ease of reference.

| Identifier / Property | Value | Reference(s) |

| IUPAC Name | 3-(Carboxymethyl)pentanedioic acid | [8] |

| Synonyms | Propane-1,2,3-tricarboxylic acid, Tricarballylic acid, Carballylic acid, β-Carboxyglutaric acid | [1][2][3] |

| CAS Number | 57056-39-0 | [4][8] |

| Molecular Formula | C₇H₁₀O₆ | [6][9][10] |

| Molecular Weight | 190.15 g/mol | [4][8][9] |

| Canonical SMILES | C(C(CC(=O)O)CC(=O)O)C(=O)O | [6][8] |

| InChI Key | XYKQMCAWQYSNKA-UHFFFAOYSA-N | [4][8] |

| Appearance | White crystalline solid | [6] |

| Solubility | Soluble in water | [6][7] |

Predicted Spectroscopic Data

While experimental spectra can vary with conditions, the following predicted data serves as a useful reference for analytical characterization.

| Spectroscopic Technique | Predicted Feature | Assignment |

| ¹³C NMR | ~175-180 ppm | Carbonyl carbons (COOH) |

| ~40-45 ppm | Central methine carbon (CH) | |

| ~30-35 ppm | Methylene carbons (CH₂) | |

| IR Spectroscopy | ~2500-3300 cm⁻¹ (broad) | O-H stretch of carboxylic acids |

| ~1700-1725 cm⁻¹ | C=O stretch of carboxylic acids |

Table data sourced from Benchchem[4]

Synthesis and Experimental Protocols

The synthesis of 3-(Carboxymethyl)pentanedioic acid can be achieved through various classical organic reactions. A well-established and concise method involves a two-step process starting from fumaric acid.[1][4]

Caption: Two-step synthesis workflow from fumaric acid.

Protocol: Synthesis from Fumaric Acid

While specific reagent quantities and conditions can be optimized, the general protocol is as follows:

-

Step 1: Michael Addition. Fumaric acid is subjected to a Michael addition reaction with a suitable nucleophile. This step introduces a cyano or ester group that will be converted into a carboxylic acid.

-

Step 2: Hydrolysis. The intermediate product from the first step is then hydrolyzed, typically under acidic or basic conditions, to convert the added functional group into a carboxylic acid, yielding the final product, 3-(Carboxymethyl)pentanedioic acid.[1]

Biochemical Significance and Mechanism of Action

In a biochemical context, 3-(Carboxymethyl)pentanedioic acid is primarily recognized as a metabolic inhibitor, specifically targeting the citric acid cycle (TCA cycle).[4]

Inhibition of Aconitase

The compound is a known inhibitor of the enzyme aconitase.[1] Aconitase is responsible for the stereospecific isomerization of citrate to isocitrate in the TCA cycle.[1] Due to its structural similarity to citric acid, 3-(Carboxymethyl)pentanedioic acid can bind to the active site of aconitase. However, it lacks the critical hydroxyl group that is necessary for the dehydration-rehydration reaction catalyzed by the enzyme. This binding without reaction effectively blocks the enzyme, thereby interfering with the Krebs cycle.[1]

Caption: Inhibition of aconitase in the TCA cycle.

Applications in Research and Development

The unique trifunctional structure of this acid makes it a valuable tool in several scientific domains.

Drug Development and Medicinal Chemistry

The core structure serves as a scaffold in the synthesis of more complex molecules.[4] Its ability to act as an enzyme inhibitor has sparked interest in its potential as a lead compound. For instance, esters of this acid are found in natural products that act as macrocyclic inhibitors of Ras farnesyl-protein transferase (FPTase), an enzyme involved in cellular signaling pathways.[1][4]

A notable application is in the development of imaging agents for prostate cancer. A derivative, 2-(3-{1-Carboxy-5-[(6-[18F]fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid ([18F]DCFPyL), is a potent inhibitor of prostate-specific membrane antigen (PSMA) and is used in positron emission tomography (PET).[11]

Protocol: PSMA Enzyme Inhibition Assay

This protocol provides a method to determine the enzyme inhibition potency (Kᵢ) of compounds like the one against PSMA.

-

Cell Lysate Preparation: Prepare cell lysates from LNCaP cells, which express PSMA.

-

Incubation: Incubate the cell lysates with the test compound (e.g., a derivative of 3-(Carboxymethyl)pentanedioic acid) in the presence of the PSMA substrate N-acetyl-aspartyl-glutamate (NAAG). The incubation is typically carried out for 2 hours at 37°C.

-

Quantification: Measure the amount of glutamate produced using a modified Amplex Red glutamic acid assay.

-

Kᵢ Determination: The enzyme inhibitory constant (Kᵢ) is calculated from the results. For example, the DCFPyL derivative showed a Kᵢ of 1.1 ± 0.1 nmol/L.[11]

Coordination Chemistry

As a tricarboxylic acid, the compound is an excellent chelating agent.[4] The three carboxyl groups provide multiple coordination sites, allowing it to bind strongly to various metal ions.[4] This multidentate nature facilitates the formation of stable and intricate coordination complexes, making it useful in the study of metal-ligand interactions and the development of novel materials.[4][6]

Caption: Overview of primary application areas.

Conclusion

3-(Carboxymethyl)pentanedioic acid, or tricarballylic acid, is a deceptively simple molecule with profound implications across chemistry and biology. Its role as a specific enzyme inhibitor provides a valuable tool for metabolic research, while its structural attributes make it a versatile platform for the synthesis of novel therapeutics and materials. This guide has consolidated key technical data and protocols to support ongoing and future research endeavors by professionals in the scientific community.

References

- 1. Propane-1,2,3-tricarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Tricarballylic acid [webbook.nist.gov]

- 3. 1,2,3-Propanetricarboxylic acid | C6H8O6 | CID 14925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Carboxymethyl)pentanedioic acid | 57056-39-0 | Benchchem [benchchem.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. CAS 57056-39-0: 3-(carboxymethyl)pentanedioic acid [cymitquimica.com]

- 7. chembk.com [chembk.com]

- 8. 3-(Carboxymethyl)pentanedioic acid | C7H10O6 | CID 62382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-(Carboxymethyl)pentanedioic acid | CymitQuimica [cymitquimica.com]

- 10. echemi.com [echemi.com]

- 11. 2-(3-{1-Carboxy-5-[(6-[18F]fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-(Carboxymethyl)pentanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-(carboxymethyl)pentanedioic acid, a tricarboxylic acid of significant interest in organic synthesis and drug development. Also known by its common names, tricarballylic acid and propane-1,2,3-tricarboxylic acid, its trifunctional nature makes it a valuable building block for complex molecular architectures. This document details established experimental protocols, presents quantitative data in structured tables, and includes visual diagrams of the reaction pathways to facilitate understanding and replication.

Core Synthesis Pathways

Several synthetic routes to 3-(carboxymethyl)pentanedioic acid have been established, starting from a variety of readily available precursors. The most prominent and well-documented methods include:

-

Hydrolysis of Ethyl Propane-1,1,2,3-tetracarboxylate: A high-yield and reliable method.

-

Catalytic Hydrogenation of Citric Acid: A direct route from a renewable feedstock.

-

Reduction of Aconitic Acid: A pathway involving the saturation of an unsaturated precursor.

-

Two-Step Synthesis from Fumaric Acid: An alternative route from a common unsaturated dicarboxylic acid.

-

From Glutaric Acid Derivatives: A general approach for constructing substituted pentanedioic acids.

Each of these pathways offers distinct advantages and challenges, which will be elaborated upon in the following sections.

Synthesis from Ethyl Propane-1,1,2,3-tetracarboxylate

This is arguably the most reliable and highest-yielding laboratory-scale synthesis of tricarballylic acid. The procedure, detailed in Organic Syntheses, involves the acidic hydrolysis of ethyl propane-1,1,2,3-tetracarboxylate.

Reaction Pathway

Experimental Protocol

A detailed experimental protocol for this synthesis is provided by H. T. Clarke and T. F. Murray in Organic Syntheses.[1]

Materials:

-

Ethyl propane-1,1,2,3-tetracarboxylate: 912 g (2.75 moles)

-

Concentrated Hydrochloric Acid: 475 mL

-

Distilled Water: 475 mL

-

Decolorizing Carbon

-

Dry Ether

Procedure:

-

A 3-liter flask is fitted with a stirrer and a fractionating column with a condenser for downward distillation.

-

912 g of ethyl propane-1,1,2,3-tetracarboxylate and a solution of equal volumes of concentrated hydrochloric acid and distilled water (950 mL total) are placed in the flask.

-

The mixture is heated and stirred, with the rate of boiling adjusted to distill the alcohol as it is formed, while minimizing water removal. The reaction progress is monitored by the evolution of carbon dioxide.

-

Heating is continued for approximately 12 hours until the evolution of carbon dioxide ceases.

-

The contents of the flask are distilled as completely as possible under reduced pressure on a steam bath.

-

Residual moisture and hydrochloric acid are removed from the solid residue by passing a slow current of dry air over it while heating on the steam bath under a partial vacuum.

-

The crude product is redissolved in distilled water, filtered with decolorizing carbon, and again evaporated to dryness under reduced pressure.

-

The completely dry residue is ground, mixed to a paste with dry ether, filtered by suction, washed with dry ether, and dried.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 474–479 g (95–96%) | [1] |

| Melting Point | 160–161 °C | [1] |

| Solubility | Readily soluble in water | [1] |

Synthesis from Citric Acid

The direct conversion of citric acid, a readily available and renewable resource, to 3-(carboxymethyl)pentanedioic acid can be achieved through catalytic hydrogenation. This process involves the removal of the hydroxyl group.

Reaction Pathway

Experimental Protocol

General Conditions from Patent Literature:

-

Starting Material: Citric acid or its alkyl/aralkyl esters.

-

Solvent: Nonaqueous solvent (e.g., THF).

-

Catalyst: A composition containing NiO, CuO, Al₂O₃, and MoO₃.

-

Temperature: 50–400 °C.

-

Pressure: 1–40 bar.

Conditions for Byproduct Formation in a Different Reaction:

In a study focused on the conversion of citric acid to methylsuccinic acid, propane-1,2,3-tricarboxylic acid was formed as a byproduct.

-

Catalyst: 5% Pd/BaSO₄

-

Solvent: H₂O

-

Temperature: 175 °C

-

Pressure: 60 bar H₂

-

Reaction Time: 40 minutes

Quantitative Data

| Parameter | Value | Starting Material | Conditions | Reference |

| Yield | 39% (of triethyl ester) | Triethyl Citrate | 56 wt% CuO/Al₂O₃, Ethanol, 175°C, 10 bar H₂ | [4] |

| Yield | ~10% (as byproduct) | Citric Acid | 5% Pd/BaSO₄, H₂O, 175°C, 60 bar H₂, 40 min | [3] |

Synthesis from Aconitic Acid

3-(Carboxymethyl)pentanedioic acid can be prepared by the reduction of the double bond in aconitic acid. Aconitic acid itself can be synthesized by the dehydration of citric acid.[5]

Reaction Pathway

Experimental Protocol

While Organic Syntheses mentions the reduction of aconitic acid via sodium amalgam or electrolytic methods, a detailed protocol is not provided in the readily available literature.[1] The first step, the synthesis of aconitic acid from citric acid, is well-documented.

Step 1: Synthesis of Aconitic Acid from Citric Acid [5]

-

Materials: Citric acid monohydrate (210 g, 1 mole), concentrated sulfuric acid (210 g), water (105 cc).

-

Procedure: A mixture of citric acid monohydrate and a solution of sulfuric acid in water is heated in an oil bath at 140–145 °C for seven hours. The resulting aconitic acid is isolated by cooling and crystallization.

-

Yield: 71–77 g (41–44%).

Step 2: Reduction of Aconitic Acid (General Methods)

-

Sodium Amalgam Reduction: This classical method involves the reduction of the unsaturated acid in a suitable solvent (e.g., water or ethanol) with sodium amalgam. The reaction is typically carried out at room temperature or with gentle heating.

-

Catalytic Hydrogenation: A more modern and environmentally benign approach would involve the catalytic hydrogenation of aconitic acid using a noble metal catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere.

Detailed, optimized protocols for the chemical reduction of aconitic acid to tricarballylic acid require further development or can be adapted from general procedures for the reduction of α,β-unsaturated carboxylic acids.

Synthesis from Fumaric Acid

A two-step synthesis of 3-(carboxymethyl)pentanedioic acid from fumaric acid is known.[1][6] This likely involves a Michael addition of a malonic ester to diethyl fumarate, followed by hydrolysis and decarboxylation.

Proposed Reaction Pathway

References

- 1. Propane-1,2,3-tricarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. alchetron.com [alchetron.com]

- 3. Catalytic Hydrogenation in Organic Syntheses - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide on the Thermodynamic Properties of Propane-1,2,3-tricarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propane-1,2,3-tricarboxylic acid, also known as tricarballylic acid, is a tricarboxylic acid with the chemical formula C₆H₈O₆.[1][2][3] While structurally similar to the well-known citric acid, it notably lacks a hydroxyl group on the central carbon.[1] This subtle difference has significant implications for its biological activity, most notably its role as a competitive inhibitor of the enzyme aconitase, a key component of the Krebs cycle.[1] This technical guide provides a comprehensive overview of the available thermodynamic properties of propane-1,2,3-tricarboxylic acid, details relevant experimental protocols for their determination, and visualizes its mechanism of action within a critical metabolic pathway.

Core Thermodynamic and Physicochemical Properties

Quantitative experimental data on the thermodynamic properties of propane-1,2,3-tricarboxylic acid is limited in the publicly available scientific literature. However, some key physicochemical properties and a calculated value for the standard Gibbs free energy of formation have been reported. These are summarized in the tables below.

Table 1: General Physicochemical Properties of Propane-1,2,3-tricarboxylic Acid

| Property | Value | Source |

| Molecular Formula | C₆H₈O₆ | [1][2][3] |

| Molar Mass | 176.124 g·mol⁻¹ | [1] |

| Melting Point | 156-161 °C | [1][4] |

| Solubility in Water | Soluble | [1] |

| IUPAC Name | Propane-1,2,3-tricarboxylic acid | [3] |

| Synonyms | Tricarballylic acid, Carballylic acid, β-Carboxyglutaric acid | [1] |

Table 2: Calculated Thermodynamic Properties of Propane-1,2,3-tricarboxylic Acid

| Thermodynamic Property | Symbol | Calculated Value (kJ/mol) | Source |

| Standard Gibbs Free Energy of Formation | ΔfG° | -800.02 | [5] |

Note: The value for the standard Gibbs free energy of formation is a calculated property and has not been experimentally verified.

Experimental Protocols for Determining Thermodynamic Properties

While specific experimental data for propane-1,2,3-tricarboxylic acid is scarce, the following are detailed methodologies for key experiments that are generally applied to determine the thermodynamic properties of organic acids.

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound can be determined experimentally from its enthalpy of combustion (ΔcH°).

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity crystalline propane-1,2,3-tricarboxylic acid is pelletized.

-

Calorimeter Setup: A bomb calorimeter, a constant-volume calorimeter, is used for the measurement. The bomb is charged with the sample and pressurized with an excess of pure oxygen.

-

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature change of the surrounding water bath is meticulously recorded with a high-precision thermometer.

-

Calculation: The heat released by the combustion reaction is calculated from the temperature change and the heat capacity of the calorimeter system. Corrections are made for the heat of ignition and the formation of any side products (e.g., nitric acid from residual nitrogen).

-

Standard Enthalpy of Formation Calculation: The standard enthalpy of combustion is then used in conjunction with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O) to calculate the standard enthalpy of formation of the compound using Hess's Law.

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

The heat capacity (Cp) of a substance, a measure of the heat required to raise its temperature, can be determined using Differential Scanning Calorimetry.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of propane-1,2,3-tricarboxylic acid is sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

DSC Measurement: The sample and reference pans are placed in the DSC instrument. They are then heated at a constant rate over a specified temperature range. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow of a known standard (e.g., sapphire) run under the same conditions. This allows for the determination of the heat capacity as a function of temperature.

Determination of Gibbs Free Energy of Formation

The standard Gibbs free energy of formation (ΔfG°) can be determined from the standard enthalpy of formation (ΔfH°) and the standard entropy (S°).

Methodology:

-

Determine ΔfH°: As described in the combustion calorimetry protocol.

-

Determine Standard Entropy (S°): The standard entropy of the compound is typically determined by measuring the heat capacity at very low temperatures (approaching 0 K) and then integrating the heat capacity data up to the standard temperature (298.15 K), accounting for the entropies of any phase transitions.

-

Calculate ΔfG°: The standard Gibbs free energy of formation is then calculated using the following equation:

ΔfG° = ΔfH° - TΔS°

where T is the standard temperature in Kelvin (298.15 K) and ΔS° is the standard entropy change of formation, which is calculated from the standard entropies of the compound and its constituent elements in their standard states.

Mechanism of Action: Inhibition of Aconitase in the Krebs Cycle

Propane-1,2,3-tricarboxylic acid is a known inhibitor of aconitase, an enzyme that catalyzes the stereospecific isomerization of citrate to isocitrate in the Krebs cycle.[1] This inhibition occurs because propane-1,2,3-tricarboxylic acid acts as a competitive inhibitor, binding to the active site of aconitase.[6] Its structure is very similar to that of citrate, the natural substrate of aconitase. However, it lacks the crucial hydroxyl group that is essential for the dehydration-hydration reaction mechanism of the enzyme.[1] By occupying the active site, it prevents the binding of citrate, thereby halting the Krebs cycle.

References

- 1. Propane-1,2,3-tricarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Tricarballylic acid [webbook.nist.gov]

- 3. 1,2,3-Propanetricarboxylic acid | C6H8O6 | CID 14925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tricarballylic acid 99 99-14-9 [sigmaaldrich.com]

- 5. Tricarballylic acid (CAS 99-14-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. The mechanism of aconitase action. Evidence for an enzyme isomerization by studies of inhibition by tricarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Tricarballylic Acid for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tricarballylic acid, a key biochemical for research in metabolic pathways and drug development. Herein, we detail its commercial availability, its primary mechanism of action, and experimental protocols for its study.

Commercial Suppliers of Research-Grade Tricarballylic Acid

For researchers sourcing Tricarballylic acid, several reputable commercial suppliers provide high-purity grades suitable for laboratory use. The following table summarizes key information for easy comparison. Note that pricing and available quantities are subject to change and should be confirmed on the respective supplier websites.

| Supplier | Stated Purity | CAS Number | Molecular Formula | Molecular Weight |

| Sigma-Aldrich | 99% | 99-14-9 | C₆H₈O₆ | 176.12 g/mol |

| Thermo Fisher Scientific | 99% | 99-14-9 | C₆H₈O₆ | 176.12 g/mol [1][2] |

| Santa Cruz Biotechnology | ≥97% | 99-14-9 | C₆H₈O₆ | 176.12 g/mol [3] |

| Chemsavers, Inc. | 99% (GC) | 99-14-9 | C₆H₈O₆ | 176.12 g/mol [4] |

| ChemScene | ≥98% | 99-14-9 | C₆H₈O₆ | 176.12 g/mol [5] |

Core Mechanism of Action: Inhibition of Aconitase and the Krebs Cycle

Tricarballylic acid is a well-established competitive inhibitor of the enzyme aconitase (aconitate hydratase), a key component of the Krebs (Tricarboxylic Acid) cycle. By binding to the active site of aconitase, Tricarballylic acid prevents the conversion of citrate to isocitrate, thereby disrupting the cycle and cellular respiration. This inhibitory action makes it a valuable tool for studying metabolic regulation and the consequences of Krebs cycle dysfunction.

Signaling Pathway: Disruption of the Krebs Cycle by Tricarballylic Acid

The primary signaling effect of Tricarballylic acid is the interruption of the Krebs cycle. The following diagram illustrates this inhibitory action.

Experimental Protocols

Aconitase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of Tricarballylic acid on aconitase activity. Commercially available aconitase assay kits provide a streamlined approach.

Objective: To quantify the reduction in aconitase activity in the presence of Tricarballylic acid.

Principle: Aconitase activity is measured by monitoring the conversion of citrate to isocitrate. The isocitrate is then utilized by isocitrate dehydrogenase, which reduces NADP+ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm.

Materials:

-

Purified aconitase enzyme

-

Citrate solution (substrate)

-

Isocitrate dehydrogenase

-

NADP+

-

Tricarballylic acid solutions of varying concentrations

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents: Prepare working solutions of all reagents in the assay buffer. Create a serial dilution of Tricarballylic acid to test a range of concentrations.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

NADP+ solution

-

Isocitrate dehydrogenase solution

-

Aconitase enzyme solution

-

Tricarballylic acid solution (or vehicle control)

-

-

Pre-incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the citrate solution to each well to start the reaction.

-

Measure Absorbance: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

-

Data Analysis: Calculate the rate of NADPH formation (change in absorbance over time) for each concentration of Tricarballylic acid. Compare the rates of the inhibited reactions to the uninhibited control to determine the extent of inhibition.

Experimental Workflow for Aconitase Inhibition Assay

Assessing Krebs Cycle Inhibition in Cell Culture

This protocol provides a general framework for evaluating the impact of Tricarballylic acid on the overall Krebs cycle activity in cultured cells.

Objective: To measure the reduction in Krebs cycle flux in cells treated with Tricarballylic acid.

Principle: The activity of the Krebs cycle can be assessed by tracing the metabolic fate of a labeled substrate, such as [1,4-¹³C₂]fumarate or [U-¹³C]glucose. The incorporation of the ¹³C label into various Krebs cycle intermediates is measured using mass spectrometry.

Materials:

-

Cultured cells (e.g., HeLa, HepG2)

-

Cell culture medium

-

Tricarballylic acid

-

¹³C-labeled substrate (e.g., [1,4-¹³C₂]fumarate or [U-¹³C]glucose)

-

Reagents for metabolite extraction (e.g., methanol, chloroform)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with varying concentrations of Tricarballylic acid for a specified duration.

-

Metabolic Labeling: Replace the culture medium with a medium containing the ¹³C-labeled substrate and continue the incubation for a defined period.

-

Metabolite Extraction:

-

Aspirate the medium and wash the cells with cold phosphate-buffered saline (PBS).

-

Add a cold extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet the cellular debris.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis: Analyze the extracted metabolites using an LC-MS/MS system to identify and quantify the ¹³C-labeled Krebs cycle intermediates.

-

Data Analysis: Compare the levels of ¹³C-labeled intermediates in Tricarballylic acid-treated cells to those in untreated control cells to determine the impact on Krebs cycle flux.

Logical Relationship of Experimental Steps for Cellular Krebs Cycle Analysis

References

A Technical Guide to the IUPAC Nomenclature of Tricarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for tricarboxylic acids. It details the systematic naming conventions, presents relevant physicochemical data, outlines key experimental protocols, and illustrates associated biochemical pathways and logical naming processes.

Core Principles of Tricarboxylic Acid Nomenclature

The systematic naming of tricarboxylic acids under IUPAC rules hinges on whether the three carboxyl groups (-COOH) can be treated equally as principal functional groups attached to a parent hydride.

The primary rule is as follows:

-

The "-tricarboxylic acid" Suffix : When an unbranched acyclic hydrocarbon chain is substituted with three or more carboxyl groups, all carboxyl groups are named by attaching the suffix "-tricarboxylic acid", "-tetracarboxylic acid", etc., to the name of the parent hydrocarbon chain. Crucially, the carbon atoms of the carboxyl groups are not included in the numbering of the parent chain.

A classic example is propane-1,2,3-tricarboxylic acid . Here, the parent chain is propane, and the three carboxyl groups are located at positions 1, 2, and 3.

-

Substituents on the Parent Chain : If other substituents are present, they are named and numbered according to standard IUPAC rules, giving the principal functional groups (the carboxyls) the lowest possible locants. A prominent biological example is 2-hydroxypropane-1,2,3-tricarboxylic acid , the preferred IUPAC name for citric acid.

-

The "carboxy-" Prefix : In more complex structures where one of the carboxyl groups is part of a side chain or cannot be included with the other principal groups, it is treated as a substituent and denoted by the prefix "carboxy-". For instance, 4-(carboxymethyl)heptanedioic acid features a main seven-carbon chain with two carboxyl groups named with the "-dioic acid" suffix, while the third carboxyl group is part of a carboxymethyl substituent.

The following diagram illustrates the logical workflow for applying these primary IUPAC naming conventions.

Physicochemical Data of Common Tricarboxylic Acids

The physical and chemical properties of tricarboxylic acids, such as acidity (pKa), melting point, and solubility, are critical for their application in research and development. The presence of three carboxyl groups generally leads to high water solubility and multiple dissociation constants.

| Common Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa Values (at 25°C) | Solubility in Water |

| Citric Acid | 2-hydroxypropane-1,2,3-tricarboxylic acid | C₆H₈O₇ | 192.12 | 153 | pKa₁=3.13, pKa₂=4.76, pKa₃=6.40 | 59.2 g/100 mL (20°C) |

| Isocitric Acid | 1-hydroxypropane-1,2,3-tricarboxylic acid | C₆H₈O₇ | 192.12 | 140-142 | - | Soluble |

| Aconitic Acid (cis) | (Z)-prop-1-ene-1,2,3-tricarboxylic acid | C₆H₆O₆ | 174.11 | 125 (decomposes) | pKa₁=2.11 | Soluble |

| Aconitic Acid (trans) | (E)-prop-1-ene-1,2,3-tricarboxylic acid | C₆H₆O₆ | 174.11 | 194-195 | pKa₁=2.80, pKa₂=4.46 | Soluble in hot water |

| Propane-1,2,3-tricarboxylic acid | Propane-1,2,3-tricarboxylic acid | C₆H₈O₆ | 176.12 | 156-161 | - | Soluble |

| Trimesic Acid | Benzene-1,3,5-tricarboxylic acid | C₉H₆O₆ | 210.14 | 375-380 | - | Slightly soluble |

Key Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of tricarboxylic acids, providing a foundation for laboratory applications.

Synthesis Protocols

A. Synthesis of Aconitic Acid from Citric Acid

This protocol describes the dehydration of citric acid using a strong acid catalyst.

-

Reactants : 210 g (1 mole) of powdered citric acid monohydrate, 210 g (115 cc) of concentrated sulfuric acid, 105 cc of water.

-

Procedure :

-

Combine the citric acid, sulfuric acid, and water in a 1-liter round-bottomed flask fitted with a reflux condenser.

-

Heat the mixture in an oil bath maintained at 140–145°C for seven hours.

-

Pour the resulting light brown solution into a shallow dish to cool.

-

As the solution cools to 41-42°C, stir occasionally to break up the solid mass of aconitic acid that precipitates.

-

Collect the solid product on a suction funnel and press to drain thoroughly.

-

For further purification, stir the crude product into a paste with 70 cc of concentrated hydrochloric acid, cool in an ice bath, and collect the solid again via suction filtration.

-

Wash the purified solid with two 10-cc portions of cold glacial acetic acid, suck dry, and spread on a porous plate to air dry.

-

B. Synthesis of Propane-1,2,3-tricarboxylic Acid (Tricarballylic Acid)

This method involves the hydrolysis of an ethyl ester precursor.

-

Reactants : 912 g (2.75 moles) of ethyl propane-1,1,2,3-tetracarboxylate, 950 cc of a 1:1 solution of concentrated hydrochloric acid and distilled water.

-

Procedure :

-

Place the reactants in a 3-liter flask equipped with a stirrer and a fractionating column set for downward distillation.

-

Boil the mixture with continuous stirring at a rate that allows for the removal of alcohol as it is formed.

-

Continue heating for approximately 12 hours to ensure the reaction goes to completion.

-

After hydrolysis, concentrate the solution by distilling off the excess hydrochloric acid and water under reduced pressure.

-

Cool the concentrated solution to induce crystallization of tricarballylic acid.

-

Collect the crystals by filtration and recrystallize from water or dry ether for purification.

-

Purification Protocol

General Purification of Solid Carboxylic Acids via Recrystallization

This is a general procedure applicable to many solid tricarboxylic acids.

-

Procedure :

-

Dissolve the impure solid acid in a minimum amount of a suitable hot solvent (e.g., water, ethanol, toluene, or a mixture). Water-insoluble acids can be dissolved in a hot N ammonia solution.

-

If necessary, perform a hot filtration to remove any insoluble impurities.

-

Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

-

If dissolved in ammonia, add slightly more than an equal volume of N formic acid and allow to cool for crystallization. Volatile ammonia and formic acid are removed during vacuum drying.

-

Collect the purified crystals by suction filtration, washing them with a small amount of cold solvent.

-

Dry the crystals in a desiccator or a vacuum oven to remove residual solvent.

-

Analytical Protocol

Analysis of TCA Cycle Metabolites by HPLC-UV

This protocol outlines a method for the simultaneous detection and quantification of tricarboxylic acids and related metabolites.

-

Instrumentation : High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column : A C18 column capable of tolerating a highly acidic aqueous mobile phase.

-

Mobile Phase : A highly acidic aqueous mobile phase (e.g., 10% perchloric acid).

-

Detection : UV absorbance at 210 nm.

-

Procedure :

-

Standard Preparation : Prepare a mixed standard working solution containing the tricarboxylic acids of interest (e.g., citric acid, α-ketoglutaric acid, succinic acid, malic acid, fumaric acid) in the mobile phase.

-

Sample Preparation : Prepare biological or chemical samples by deproteinizing with an acid (e.g., perchloric acid), followed by centrifugation to remove precipitated proteins.

-

Injection : Inject the prepared standard or sample solution into the HPLC system.

-

Analysis : Run the analysis at ambient temperature. The separation is typically achieved within 15 minutes without prior derivatization.

-

Quantification : Identify and quantify the acids by comparing the retention times and peak areas of the sample chromatogram to those of the standard solution.

-

Tricarboxylic Acids in Biological Pathways: The Citric Acid Cycle

Tricarboxylic acids are central to cellular metabolism. The most well-known pathway is the Citric Acid Cycle, also known as the Tricarboxylic Acid (TCA) Cycle or Krebs Cycle, which is fundamental for aerobic organisms. This cycle involves several key tricarboxylic acid intermediates, including citric acid, cis-aconitic acid, and isocitric acid.

The diagram below illustrates the core components of the Citric Acid Cycle, highlighting the tricarboxylic acid intermediates.

Methodological & Application

LC-MS/MS method for 3-(Carboxymethyl)pentanedioic acid analysis

An LC-MS/MS Method for the Quantitative Analysis of 3-(Carboxymethyl)pentanedioic Acid in Biological Matrices

Application Note

Introduction

3-(Carboxymethyl)pentanedioic acid, a tricarboxylic acid, is a molecule of interest in various biochemical pathways and can serve as a building block in organic synthesis.[1] Accurate and sensitive quantification of this analyte in complex biological matrices is crucial for understanding its physiological roles and for its application in drug development and clinical research. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 3-(Carboxymethyl)pentanedioic acid in plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection by electrospray ionization tandem mass spectrometry.

Method Summary

This method employs a simple and rapid protein precipitation for sample cleanup. Chromatographic separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[2] Mass spectrometric detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization mode, monitoring multiple reaction monitoring (MRM) transitions for the analyte and an internal standard. The method is designed to be selective, sensitive, and suitable for high-throughput analysis.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative performance characteristics of the LC-MS/MS method for 3-(Carboxymethyl)pentanedioic acid.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Upper Limit of Quantification (ULOQ) | 5000 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | Within ±15% |

| Recovery | > 85% |

Experimental Protocols

1. Sample Preparation

This protocol describes the protein precipitation of plasma samples.

-

Materials:

-

Plasma samples

-

3-(Carboxymethyl)pentanedioic acid certified reference standard

-

Internal Standard (IS) solution (e.g., ¹³C-labeled 3-(Carboxymethyl)pentanedioic acid)

-

Acetonitrile (HPLC grade) containing 0.1% formic acid

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

-

-

Procedure:

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

-

Spike with 10 µL of the internal standard solution.

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.[2]

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Instrumentation:

-

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | Phenomenex Luna C18 (3 µm, 150 x 2 mm)[2] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min[2] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient Elution | Time (min) |

| 0.0 | |

| 1.0 | |

| 5.0 | |

| 7.0 | |

| 7.1 | |

| 10.0 |

-

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI-)[2] |

| Ion Spray Voltage | -4500 V[2] |

| Nebulizer Gas | 50 psi[2] |

| Curtain Gas | 45 psi[2] |

| Collision Gas | High[2] |

| MRM Transitions | Compound |

| 3-(Carboxymethyl)pentanedioic acid | |

| Internal Standard (¹³C-labeled) |

Note: The specific MRM transitions for 3-(Carboxymethyl)pentanedioic acid (Molecular Weight: 190.15 g/mol ) would need to be optimized experimentally. The values provided are hypothetical based on the parent ion [M-H]⁻ and a plausible fragmentation pattern.

Visualizations

References

- 1. 3-(Carboxymethyl)pentanedioic acid | 57056-39-0 | Benchchem [benchchem.com]

- 2. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

Application Note: Derivatization of Tricarballylic Acid for GC-MS Analysis

Introduction

Tricarballylic acid, a tricarboxylic acid, plays a role in various biological and industrial processes. Its analysis is crucial in fields such as metabolomics and chemical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, direct GC-MS analysis of tricarballylic acid is challenging due to its high polarity and low volatility, which stem from the presence of three carboxyl functional groups. Derivatization is a chemical modification process that converts polar, non-volatile compounds into less polar and more volatile derivatives, making them amenable to GC-MS analysis.[1][2] This application note provides detailed protocols for the derivatization of tricarballylic acid using silylation and esterification methods.

Derivatization Methods

The two most common and effective derivatization techniques for carboxylic acids like tricarballylic acid are silylation and esterification (alkylation).[3][4]

-

Silylation: This method involves the replacement of active hydrogen atoms in the carboxyl groups with a trimethylsilyl (TMS) group.[1] Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used. The resulting TMS esters are significantly more volatile and thermally stable.[1][5]

-

Esterification: This technique converts the carboxylic acid groups into their corresponding esters, typically methyl esters. A common reagent for this is a boron trifluoride-methanol (BF3-Methanol) complex.[6][7] The resulting methyl esters are much more volatile than the parent acid.

Comparison of Derivatization Methods

| Feature | Silylation (BSTFA/MSTFA) | Esterification (BF3-Methanol) |

| Principle | Replacement of acidic protons with trimethylsilyl (TMS) groups. | Conversion of carboxylic acids to methyl esters. |

| Reaction Speed | Generally fast, often complete within 30-60 minutes.[8] | Can require longer reaction times, around 60 minutes.[6] |

| Reaction Conditions | Mild heating (e.g., 60-80°C).[5][6] | Mild heating (e.g., 60°C).[6] |

| Byproducts | Volatile and generally do not interfere with chromatography.[1] | Requires a workup step to remove excess reagent and byproducts.[6] |

| Derivative Stability | TMS derivatives can be sensitive to moisture and should be analyzed promptly.[1][4] | Methyl esters are generally stable.[1] |

| Selectivity | Reacts with other functional groups containing active hydrogens (e.g., hydroxyls, amines).[6] | Primarily targets carboxylic acids.[6] |

| Sample Preparation | Simpler, often a one-pot reaction.[6] | More complex, involving extraction and drying steps.[6][9] |

Experimental Protocols

Note: All glassware should be thoroughly dried to prevent hydrolysis of the derivatizing reagents and derivatives.[8] Deactivation of glassware by silanization is recommended to prevent sample loss.[1]

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol describes the formation of trimethylsilyl (TMS) esters of tricarballylic acid.

Materials:

-

Tricarballylic acid standard or dried sample extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous) or other suitable solvent (e.g., acetonitrile, DMF)

-

Autosampler vials with caps

-

Heating block or oven

-

Vortex mixer

Procedure:

-

Sample Preparation: Place a known amount of the dried tricarballylic acid sample or standard into an autosampler vial. If in an aqueous solution, evaporate the sample to complete dryness under a gentle stream of nitrogen.[5]

-

Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the residue.

-

Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

-

Reaction: Cap the vial tightly and vortex for 10-15 seconds. Heat the vial at 70°C for 30 minutes in a heating block or oven.[5]

-

Cooling: Allow the vial to cool to room temperature.

-

Analysis: The sample is now ready for injection into the GC-MS system. An aliquot of the derivatized sample (e.g., 1 µL) can be injected.

Protocol 2: Esterification using BF3-Methanol

This protocol details the conversion of tricarballylic acid to its methyl ester derivative.

Materials:

-

Tricarballylic acid standard or dried sample extract

-

14% Boron trifluoride-methanol (BF3-Methanol) solution

-

Hexane (GC grade)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Autosampler vials with caps

-

Heating block or oven

-

Vortex mixer

-

Pipettes

Procedure:

-

Sample Preparation: Place a known amount of the dried tricarballylic acid sample or standard into a reaction vial.

-

Reagent Addition: Add 200 µL of 14% BF3-Methanol solution to the vial.[6]

-

Reaction: Cap the vial tightly and heat at 60°C for 60 minutes.[6]

-

Cooling: Allow the vial to cool to room temperature.

-

Extraction:

-

Drying: Carefully transfer the upper hexane layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[6]

-

Analysis: The sample is now ready for GC-MS analysis. Inject an aliquot of the hexane layer (e.g., 1 µL).

Visualizations

Caption: Workflow for Tricarballylic Acid Derivatization.

Caption: Silylation Reaction of Tricarballylic Acid.

Caption: Esterification Reaction of Tricarballylic Acid.

References

- 1. gcms.cz [gcms.cz]

- 2. scispace.com [scispace.com]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. theses.cz [theses.cz]

- 6. restek.com [restek.com]

- 7. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. gcms.cz [gcms.cz]

Application Notes and Protocols: The Role of Propane-1,2,3-tricarboxylic Acid in Metabolic Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propane-1,2,3-tricarboxylic acid, also commonly known as tricarballylic acid, is a tricarboxylic acid that serves as a specific and competitive inhibitor of the enzyme aconitase (aconitate hydratase; EC 4.2.1.3).[1][2] Aconitase is a critical enzyme in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, where it catalyzes the stereospecific isomerization of citrate to isocitrate via a cis-aconitate intermediate.[3] By inhibiting this key step, propane-1,2,3-tricarboxylic acid effectively disrupts the TCA cycle, making it a valuable tool for studying metabolic pathways, mitochondrial function, and the cellular consequences of metabolic stress.

These application notes provide a comprehensive overview of the use of propane-1,2,3-tricarboxylic acid in metabolic inhibition studies, including its mechanism of action, quantitative inhibition data, and detailed experimental protocols.

Mechanism of Action

Propane-1,2,3-tricarboxylic acid's inhibitory effect on aconitase stems from its structural similarity to the enzyme's natural substrate, citrate. Both molecules possess three carboxyl groups, allowing propane-1,2,3-tricarboxylic acid to bind to the active site of aconitase. However, it lacks the hydroxyl group present in citrate, which is essential for the dehydration and rehydration reactions catalyzed by the enzyme to convert citrate to isocitrate.[4] This absence of the hydroxyl group means that while the inhibitor can occupy the active site, the enzymatic reaction cannot proceed, leading to competitive inhibition.

Data Presentation: Quantitative Inhibition Data

While specific IC50 values for propane-1,2,3-tricarboxylic acid are not widely reported in the literature, its potency is well-characterized by its inhibitor constant (Ki). The following table summarizes the available quantitative data on the inhibitory effects of propane-1,2,3-tricarboxylic acid.

| Parameter | Enzyme/System | Value | Reference |

| Ki (Inhibitor Constant) | Aconitase (Aconitate Hydratase) | 0.52 mM | [2][5] |

| Inhibition of Citric Acid Cycle Activity | Isolated Rat Liver Cells | 30% inhibition at 0.5 mM | [5] |

| Inhibition of [14C]acetate Oxidation | Sheep Liver Slices and Rat Hepatocytes | Inhibition observed in the range of 0-8 mM | [5] |

Signaling Pathways and Experimental Workflows

The inhibition of aconitase by propane-1,2,3-tricarboxylic acid has several downstream consequences that extend beyond the simple blockage of the TCA cycle. These effects can be visualized to better understand the inhibitor's impact on cellular metabolism and signaling.

References

- 1. Mitochondrial Aconitase ACO2 Links Iron Homeostasis with Tumorigenicity in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Analysis of Metabolites from the Tricarboxylic Acid Cycle for Yeast and Bacteria Samples Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 4. Propane-1,2,3-tricarboxylic acid - Wikipedia [en.wikipedia.org]

- 5. Production of tricarballylic acid by rumen microorganisms and its potential toxicity in ruminant tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-(Carboxymethyl)pentanedioic Acid in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Carboxymethyl)pentanedioic acid, also known as 3-carboxymethylglutaric acid or methanetriacetic acid, is a tricarboxylic acid with a molecular weight of 190.15 g/mol .[1][2][3] Its structure, featuring three carboxyl groups, makes it an effective chelating agent and a molecule of interest in biochemical and pharmaceutical research.[1] These application notes provide detailed protocols for utilizing 3-(Carboxymethyl)pentanedioic acid as an inhibitor in enzyme assays, with a primary focus on its documented activity against aconitase and its potential as an inhibitor of farnesyltransferase.

Physicochemical Properties

| Property | Value | Reference |

| Synonyms | 3-carboxymethylglutaric acid, Methanetriacetic acid | [3] |

| CAS Number | 57056-39-0 | [1][2][3] |

| Molecular Formula | C₇H₁₀O₆ | [2][3] |

| Molecular Weight | 190.15 g/mol | [1][2][3] |

| Appearance | White crystalline solid | |

| Solubility | Soluble in water |

Application 1: Inhibition of Aconitase

Aconitase (aconitate hydratase; EC 4.2.1.3) is a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the stereospecific isomerization of citrate to isocitrate.[1] 3-(Carboxymethyl)pentanedioic acid has been identified as an inhibitor of mammalian aconitase.[1]

Quantitative Inhibition Data

| Parameter | Value | Enzyme Source | Notes | Reference |

| Inhibitor Constant (Ki) | 0.52 mM | Mammalian Aconitase | Quantifies the high affinity of the inhibitor for the enzyme. | [1] |

| TCA Cycle Activity | 30% inhibition at 0.5 mM | Isolated Rat Liver Cells | Demonstrates a significant reduction in metabolic flux. | [1] |

Signaling Pathway: Tricarboxylic Acid (TCA) Cycle

The following diagram illustrates the point of inhibition of the TCA cycle by 3-(Carboxymethyl)pentanedioic acid.

Experimental Protocol: Aconitase Inhibition Assay (Spectrophotometric)

This protocol is adapted from standard spectrophotometric assays for aconitase activity.

Principle: Aconitase activity is measured in a coupled enzyme reaction. Aconitase converts citrate to isocitrate, which is then oxidized by isocitrate dehydrogenase (IDH), leading to the reduction of NADP⁺ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm and is proportional to the aconitase activity. The inhibitory effect of 3-(Carboxymethyl)pentanedioic acid is determined by the reduction in this rate.

Materials:

-

3-(Carboxymethyl)pentanedioic acid

-

Aconitase (from bovine or porcine heart)

-

Tris-HCl buffer (100 mM, pH 7.4)

-

Sodium citrate solution (100 mM)

-

Isocitrate dehydrogenase (IDH)

-

NADP⁺ solution (10 mM)

-

Manganese chloride (MnCl₂) solution (50 mM)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of 3-(Carboxymethyl)pentanedioic acid in ultrapure water.

-

Prepare working solutions of the inhibitor at various concentrations.

-

Prepare a reaction mixture containing Tris-HCl buffer, MnCl₂, and NADP⁺.

-

Prepare the enzyme mix containing isocitrate dehydrogenase in Tris-HCl buffer.

-

-

Assay Workflow:

Workflow for Aconitase Inhibition Assay. -

Assay Protocol:

-

To each well of a 96-well plate, add:

-

150 µL of the reaction mixture.

-

10 µL of 3-(Carboxymethyl)pentanedioic acid solution at different concentrations (or vehicle for control).

-

20 µL of the enzyme mix.

-

-

Pre-incubate the plate at 25°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the sodium citrate solution.

-

Immediately measure the absorbance at 340 nm every minute for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve (ΔA340/min).

-

Plot the reaction rates against the inhibitor concentrations.

-

Determine the inhibitor constant (Ki) using appropriate enzyme kinetic models (e.g., Dixon or Cornish-Bowden plots).

-

Application 2: Screening for Farnesyltransferase Inhibition

Logical Relationship: Farnesyltransferase Inhibition and Cellular Effects

References

Propane-1,2,3-tricarboxylic Acid: A Versatile Building Block in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Propane-1,2,3-tricarboxylic acid, also known as tricarballylic acid (TCA), is a versatile and highly functionalized C6 building block that has found significant application in various areas of organic synthesis. Its three carboxylic acid groups provide multiple reaction sites for derivatization and the construction of complex molecular architectures. This document provides an overview of its applications in the synthesis of plasticizers, polymers, and as a scaffold for creating diverse chemical entities, complete with detailed experimental protocols and quantitative data.

Synthesis of Tricarballylate Esters as Bio-based Plasticizers

Tricarballylate esters are recognized as effective and safer alternatives to phthalate-based plasticizers. They can be synthesized from propane-1,2,3-tricarboxylic acid or its precursors, such as citric acid. A highly efficient method involves the direct conversion of citrate esters to tricarballylate esters via a one-pot dehydration-hydrogenation process. This approach avoids potential side reactions like decarboxylation that can occur when starting from tricarballylic acid itself.

Quantitative Data for Tricarballylate Ester Synthesis

| Starting Material | Alcohol | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Triethyl Citrate | - | 0.2 wt% Pd/Nb2O5·nH2O | Methylcyclohexane | 150 | 24 | 93 |

| Tributyl Citrate | - | 0.2 wt% Pd/Nb2O5·nH2O | Methylcyclohexane | 150 | 24 | 91 |

| Triisobutyl Citrate | - | 0.2 wt% Pd/Nb2O5·nH2O | Methylcyclohexane | 150 | 24 | 88 |

Experimental Workflow for Tricarballylate Ester Synthesis

Caption: One-pot synthesis of tricarballylate esters.

Protocol: Synthesis of Triethyl Tricarballylate from Triethyl Citrate

Materials:

-

Triethyl citrate

-

0.2 wt% Pd/Nb2O5·nH2O catalyst

-

Methylcyclohexane

-

Hydrogen gas

-

High-pressure reactor

Procedure:

-

In a high-pressure reactor, combine triethyl citrate, 0.2 wt% Pd/Nb2O5·nH2O catalyst, and methylcyclohexane.

-

Seal the reactor and purge with hydrogen gas several times.

-

Pressurize the reactor with hydrogen to the desired pressure.

-

Heat the reaction mixture to 150°C with stirring.

-

Maintain the reaction at this temperature for 24 hours.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude triethyl tricarballylate.

-

Purify the product by vacuum distillation to obtain the final product.

Propane-1,2,3-tricarboxylic Acid in Polymer Synthesis

The trifunctional nature of propane-1,2,3-tricarboxylic acid makes it an excellent monomer for the synthesis of branched and star-shaped polymers. It can act as a chain transfer agent in polymerization reactions, leading to the formation of polymers with unique architectures and properties.

Application in Star-Shaped Polymer Synthesis

Propane-1,2,3-tricarboxylic acid can be used as a chain transfer agent in the copolymerization of CO2 and propylene oxide to produce three-armed, star-shaped poly(propylene carbonate).[1]

Experimental Workflow for Star-Shaped Polymer Synthesis

Caption: Synthesis of star-shaped polymers using TCA.

Protocol: Synthesis of Three-Armed Star-Shaped Poly(propylene carbonate)

Materials:

-

Propylene oxide (PO)

-

Carbon dioxide (CO2)

-

Cobalt(III) complex of a Salen-type ligand (catalyst)

-

Propane-1,2,3-tricarboxylic acid (TCA)

-

High-pressure reactor

Procedure:

-

Charge a high-pressure reactor with the Cobalt(III) complex catalyst.

-

Introduce a solution of propane-1,2,3-tricarboxylic acid in a suitable solvent into the reactor.

-

Add propylene oxide to the reactor.

-

Pressurize the reactor with carbon dioxide to the desired pressure.

-

Heat the reaction mixture to the desired temperature with stirring to initiate polymerization.

-

Maintain the reaction conditions for the specified time to achieve the desired molecular weight.

-

After the reaction, cool the reactor and vent the excess CO2.

-

The resulting polymer can be purified by precipitation in a non-solvent like methanol.

Propane-1,2,3-tricarboxylic Anhydride as a Reactive Intermediate

Propane-1,2,3-tricarboxylic acid can be readily converted to its anhydride, a more reactive intermediate that can be used in a variety of subsequent transformations, including the synthesis of amides and imides.

Quantitative Data for Anhydride and Imide Synthesis

| Reactant 1 | Reactant 2 | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Propane-1,2,3-tricarboxylic acid | Acetic Anhydride | Propane-1,2,3-tricarboxylic Anhydride | Acetic Anhydride | Room Temp. | Overnight | 78 |

| Propane-1,2,3-tricarboxylic Anhydride | (R)-(+)-α-Methylbenzylamine | Diastereomeric/Regioisomeric Amides | Dry THF | Room Temp. | Overnight | 92 (mass recovery) |

Experimental Workflow for Anhydride and Imide Synthesis

Caption: Synthesis of imides from TCA via its anhydride.

Protocol: Synthesis of Propane-1,2,3-tricarboxylic Anhydride

Materials:

-

Propane-1,2,3-tricarboxylic acid

-

Acetic anhydride

-

Ethyl acetate

Procedure:

-

Dissolve propane-1,2,3-tricarboxylic acid (1.76 g, 0.01 mol) in acetic anhydride (1.78 mL, 0.02 mol).

-

Stir the reaction mixture overnight at room temperature.

-

Remove the excess acetic anhydride under reduced pressure.

-

Recrystallize the product from ethyl acetate to yield propane-1,2,3-tricarboxylic anhydride as a white micro-crystalline solid.

Protocol: Synthesis of Diastereomeric Amides and Succinimide Derivatives

Materials:

-

Propane-1,2,3-tricarboxylic anhydride

-

(R)-(+)-α-Methylbenzylamine

-

Dry tetrahydrofuran (THF)

Procedure:

-

In an oven-dried culture tube, dissolve propane-1,2,3-tricarboxylic anhydride (47.4 mg, 0.3 mmol) in dry THF (1.2 mL).

-

Add (R)-(+)-α-methylbenzylamine (46.4 μL, 0.36 mmol) to the solution.

-

Stir the resulting solution overnight at room temperature.

-

Remove the solvent under reduced pressure to obtain a mixture of diastereomeric and regioisomeric amides.

-

To induce cyclization to the succinimide derivatives, the amide mixture can be heated.

References

Application Notes and Protocols for the Esterification of 3-(Carboxymethyl)pentanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Carboxymethyl)pentanedioic acid, also known by its IUPAC name propane-1,2,3-tricarboxylic acid and the common name tricarballylic acid, is a tricarboxylic acid that serves as a versatile building block in organic synthesis. The presence of three carboxyl groups allows for various chemical modifications, including esterification, making it a valuable precursor for the synthesis of a wide range of compounds, including potential plasticizers and intermediates for active pharmaceutical ingredients.[1][2] This document provides detailed protocols for the esterification of 3-(carboxymethyl)pentanedioic acid, primarily focusing on the widely used Fischer-Speier esterification method.

Principle of the Reaction

The esterification of 3-(carboxymethyl)pentanedioic acid involves the reaction of its three carboxylic acid groups with an alcohol in the presence of an acid catalyst to form a triester and water. The most common method for this transformation is the Fischer-Speier esterification, a classic acid-catalyzed esterification reaction.[3][4]

The reaction is an equilibrium process. To drive the reaction to completion and achieve a high yield of the desired triester, it is typically carried out using a large excess of the alcohol, which also often serves as the solvent. The removal of water as it is formed can also shift the equilibrium towards the products.[3][4][5] Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[3][5]

Experimental Protocols

This section outlines the protocols for the synthesis of triethyl and trimethyl esters of 3-(carboxymethyl)pentanedioic acid.

Protocol 1: Synthesis of Triethyl 3-(Carboxymethyl)pentanedioate

This protocol is based on the principles of the Fischer-Speier esterification.

Materials:

-

3-(Carboxymethyl)pentanedioic acid (Propane-1,2,3-tricarboxylic acid)

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Toluene

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (optional, for water removal)

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(carboxymethyl)pentanedioic acid.

-

Reagent Addition: For each mole of the tricarboxylic acid, add a significant excess of absolute ethanol (e.g., 10-20 molar equivalents). The ethanol will act as both the reactant and the solvent.

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 molar equivalents) to the stirred mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain the reflux for a period of 4 to 10 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude triethyl ester.

-

The crude product can be further purified by vacuum distillation.

-

Protocol 2: Synthesis of Trimethyl 3-(Carboxymethyl)pentanedioate

This protocol is analogous to the synthesis of the triethyl ester, with methanol being used as the alcohol.

Materials:

-

3-(Carboxymethyl)pentanedioic acid (Propane-1,2,3-tricarboxylic acid)

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (Brine)

-